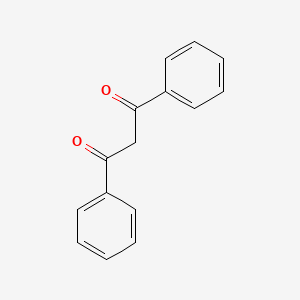

Dibenzoylmethane

Beschreibung

This compound has been reported in Acca sellowiana with data available.

Eigenschaften

IUPAC Name |

1,3-diphenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZIMKJIVMHWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041247 | |

| Record name | 1,3-Diphenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Propanedione, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzoylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-46-7 | |

| Record name | Dibenzoylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzoylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzoylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenyl-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANS7ME8OKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dibenzoylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dibenzoylmethane (DBM), a β-diketone with significant applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, primarily focusing on the Claisen condensation, and outlines the key analytical techniques for its structural elucidation and characterization. Furthermore, it delves into the biological signaling pathways influenced by this compound, offering insights for drug development professionals.

Synthesis of this compound

The most common and established method for synthesizing this compound is the Claisen condensation of an ester with a ketone. The reaction typically involves the condensation of ethyl benzoate or methyl benzoate with acetophenone in the presence of a strong base.

General Reaction Scheme

Caption: General reaction scheme for the Claisen condensation synthesis of this compound.

Experimental Protocols

Several variations of the Claisen condensation for the synthesis of this compound have been reported, differing in the choice of base and solvent. Below are detailed experimental protocols for some of these methods.

Protocol 1: Synthesis using Sodium Ethoxide [1]

-

Reactants:

-

Ethyl benzoate (freshly distilled)

-

Acetophenone (freshly distilled)

-

Sodium ethoxide

-

-

Procedure:

-

In a dry three-necked flask equipped with a mercury-sealed stirrer and a condenser for downward distillation, place 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone.

-

Heat the flask in an oil bath to 150-160 °C.

-

Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes while stirring vigorously. The reaction mixture will become gelatinous.

-

Continue stirring and heating until no more distillate is collected (15-30 minutes).

-

Remove the oil bath and cool the reaction mixture to room temperature while maintaining stirring.

-

Add 150 ml of water to dissolve the reaction mass and transfer the mixture to a separatory funnel.

-

Add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water and shake vigorously.

-

Separate the ester layer and wash it successively with 200 ml portions of 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases, followed by a wash with 200 ml of water.

-

Extract the bicarbonate solution with 100 ml of ether.

-

Combine the ether extract with the ester layer, wash with 50 ml of water, and dry with 40 g of calcium chloride.

-

Remove the ether by distillation from a water bath, and then remove the excess ethyl benzoate by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization.

-

Protocol 2: Synthesis using Sodium Hydride [2]

-

Reactants:

-

p-Methoxyacetophenone

-

Methyl-4-methoxybenzoate

-

Sodium hydride

-

-

Solvents: Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF)

-

Procedure:

-

The Claisen condensation is carried out using DMSO and THF as a mixed solvent with sodium hydride as the catalyst.

-

The molar ratio of p-methoxyacetophenone to methyl-4-methoxybenzoate to sodium hydride is 1:2:4.

-

The reaction is maintained at a temperature of 30 °C for 90 minutes.

-

The product, 4,4'-dimethoxy-dibenzoylmethane, can be isolated and purified, with reported yields of up to 78.2%.[2]

-

Protocol 3: Microwave-Assisted Synthesis using Sodium Methoxide [3]

-

Reactants:

-

Methyl benzoate

-

Acetophenone

-

Sodium methoxide (powdered)

-

-

Procedure:

-

In a double-jacketed chemical engineering reactor, add 683.52 g of methyl benzoate and 34.00 g of powdered sodium methoxide.

-

Render the reactor inert with a slow, continuous flow of nitrogen gas, maintaining a partial vacuum at about 300 mbar.

-

Bring the mixture to a boil and total reflux, then switch on the microwave source (600 W).

-

Add 68.40 g of acetophenone over one hour.

-

Continue the reaction for another 15 minutes after the addition is complete, continuously drawing off the methanol formed.

-

After the reaction, switch off the microwave source and the heater.

-

Acidify the mixture and then wash it to obtain this compound. This method reports a high purity of 99.7%.[3]

-

Characterization of this compound

The structural confirmation and purity of synthesized this compound are established through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Data | Reference(s) |

| Mass Spectrometry (GC-MS) | Major fragment ions at m/z: 77, 105, 147, 223, 224 | [4][5][6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the β-diketone functionality. The NIST WebBook provides reference spectra. | [7][8][9][10][11][12] |

| UV-Visible (UV-Vis) Spectroscopy | Exhibits absorption maxima in the UVA range (280-400 nm) due to the presence of keto-enol tautomers. | [13][14][15][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Shows signals corresponding to both the keto and enol forms, indicating tautomerism in solution. ¹³C NMR: Provides detailed information on the carbon framework. | [12][13][14][17][18][19] |

Keto-Enol Tautomerism

This compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. The equilibrium between these two forms can be observed using ¹H NMR and UV-Vis spectroscopy and is influenced by the solvent.[13][14]

Caption: Keto-enol tautomerism of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug development due to their diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.

AMPK-Mediated Glucose Uptake and Adipogenesis

This compound has been shown to exert beneficial metabolic effects by modulating the AMP-activated protein kinase (AMPK) pathway.[20]

Caption: DBM-mediated activation of the AMPK signaling pathway.[20]

Induction of Apoptosis in Cancer Cells

Derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting their potential as antineoplastic agents.[21]

Caption: Induction of apoptosis by DBM derivatives.[21]

Anti-Neuroinflammatory Effects

This compound can ameliorate neuroinflammatory responses by modulating the Nrf2 and NF-κB signaling pathways.[22]

Caption: DBM's role in modulating neuroinflammatory pathways.[22]

This guide provides a foundational understanding of the synthesis, characterization, and biological relevance of this compound, intended to support further research and development in related fields. The detailed protocols and compiled data serve as a practical resource for scientists and researchers.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 4,4′-dimethoxy-dibenzoylmethane | Semantic Scholar [semanticscholar.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Qualitative Identification of this compound in Licorice Root (Glycyrrhiza glabra) using Gas Chromatography-Triple Quadrupole Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 5. Qualitative identification of this compound in licorice root (Glycyrrhiza glabra) using gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound(120-46-7) IR Spectrum [m.chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound(120-46-7) 1H NMR [m.chemicalbook.com]

- 18. Butyl methoxy this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 20. This compound exerts metabolic activity through regulation of AMP-activated protein kinase (AMPK)-mediated glucose uptake and adipogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound ameliorates adiposity-mediated neuroinflammatory response and inflammation-mediated neuronal cell death in mouse microglia and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Functional Landscape of Dibenzoylmethane: A Technical Guide

Abstract: Dibenzoylmethane (DBM), a β-diketone naturally occurring in licorice root, has garnered significant interest within the scientific community.[1] Structurally, it is characterized by a 1,3-diphenylpropane-1,3-dione framework.[2] This guide provides an in-depth analysis of the structure of this compound, its synthesis, and its mechanism of action, with a particular focus on its potential applications in oncology. Quantitative data, including physicochemical properties, crystallographic information, and spectroscopic data, are systematically presented. Detailed experimental protocols for its synthesis are also provided. Furthermore, key molecular pathways, including its characteristic keto-enol tautomerism and its role in inducing apoptosis in cancer cells, are visually represented through detailed diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound.

Introduction

This compound (DBM), with the chemical formula C₁₅H₁₂O₂, is an aromatic β-diketone where two benzoyl groups are attached to a central methylene carbon.[1][3] It is recognized as a minor constituent in the root extract of licorice (Glycyrrhiza glabra) and is structurally related to curcumin.[1][4] Beyond its natural occurrence, DBM and its derivatives have found applications as UV-absorbing components in sunscreen products and as heat stabilizers for PVC.[1][5] In recent years, DBM has attracted considerable attention for its medicinal properties, including antimutagenic and antineoplastic effects.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | 1,3-diphenylpropane-1,3-dione |

| Synonyms | ω-Benzoylacetophenone, Phenyl phenacyl ketone |

| CAS Number | 120-46-7[3] |

| Molecular Formula | C₁₅H₁₂O₂[3] |

| Molecular Weight | 224.25 g/mol [3] |

| Appearance | White to light yellow crystalline powder[5] |

| Melting Point | 77-79 °C[4] |

| Boiling Point | 219-221 °C at 18 mmHg[4] |

| Solubility | Insoluble in water; Soluble in ether, chloroform, and aqueous sodium hydroxide[4] |

Molecular Structure and Tautomerism

A cardinal feature of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[1] The compound exists primarily as one of two equivalent enol tautomers, which is stabilized by a strong intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring.[1][6] This keto-enol tautomerism is fundamental to its chemical reactivity and biological activity.[7] The equilibrium between these two forms is highly dependent on the solvent; the enol form is generally favored in non-polar solvents, while the keto form can be more prevalent in polar aprotic solvents.[8][9]

Physicochemical and Spectroscopic Properties

The structural characteristics of this compound can be elucidated through various spectroscopic techniques. The keto-enol tautomerism is readily observable in its NMR and IR spectra.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | **Characteristic Peaks / Shifts (δ in ppm, ν in cm⁻¹) ** |

| ¹H NMR | CDCl₃ | δ ≈ 6.8 (s, 1H, enolic CH), δ ≈ 7.4-8.0 (m, 10H, aromatic), δ ≈ 16.0 (s, 1H, enolic OH) |

| ¹³C NMR | CDCl₃ | δ ≈ 92.5 (enolic CH), δ ≈ 127-136 (aromatic carbons), δ ≈ 185 (enol C=O) |

| IR | KBr disc | ν ≈ 3060 (aromatic C-H), ν ≈ 1600 (C=O stretch, enol), ν ≈ 1540 (C=C stretch, enol) |

| UV-Vis | Various | λmax ≈ 250-350 nm, influenced by solvent and substituents[8][10] |

Crystallographic Structure

Single-crystal X-ray diffraction studies have revealed the precise three-dimensional structure of this compound. It crystallizes in the orthorhombic system with the space group Pbca.[11][12] The molecule is nonplanar, with the two phenyl groups twisted relative to the plane of the enol ring.[11] The intramolecular hydrogen bond is notably short, measured at approximately 2.47 Å.[11]

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [11][12] |

| Space Group | Pbca | [11] |

| Unit Cell Dimensions | a = 10.857 Å, b = 24.446 Å, c = 8.756 Å | [11] |

| Molecules per Unit Cell (Z) | 8 | [11] |

| Volume | ~2324 ų | [11] |

Synthesis of this compound

This compound is most commonly prepared via a Claisen condensation reaction between ethyl benzoate and acetophenone, using a strong base such as sodium ethoxide.[1]

Experimental Protocol: Claisen Condensation

The following protocol is adapted from the procedure published in Organic Syntheses.

-

Apparatus Setup: A dry 2-liter, three-necked flask is equipped with a robust mechanical stirrer, a condenser for downward distillation, and an addition funnel or a port for solid addition.

-

Reactant Charging: The flask is charged with 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.

-

Reaction Initiation: The flask is heated in an oil bath maintained at 150–160 °C. Once the mixture is hot, 44 g (0.65 mole) of sodium ethoxide is added in small portions over 20–30 minutes. Ethanol will begin to distill off vigorously.

-

Reaction Completion: After the addition of sodium ethoxide is complete, the now gelatinous mixture is stirred until the distillation of ethanol ceases (approximately 15–30 minutes).

-

Workup - Dissolution: The reaction mixture is cooled to room temperature, and 150 mL of water is added to dissolve the solid mass.

-

Workup - Acidification: The mixture is transferred to a separatory funnel. An ice-cold solution of 25 mL of concentrated sulfuric acid in 200 mL of water is added, and the funnel is shaken vigorously to precipitate the crude product.

-

Isolation: The crude this compound is collected by filtration, washed with water, and then washed with a 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases. A final wash with water is performed.

-

Purification: The crude product is purified by recrystallization from ethanol to yield light yellow crystals.

Mechanism of Action in Cancer Cells

This compound has demonstrated significant antineoplastic activity in various cancer cell lines, including prostate, colon, and melanoma.[3][8][11] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11]

Studies have shown that DBM and its derivatives can:

-

Modulate Bcl-2 Family Proteins: Downregulate the expression of anti-apoptotic proteins like Bcl-xL and upregulate pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-xL ratio increases mitochondrial outer membrane permeabilization.

-

Trigger Cytochrome c Release: The change in mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Activate Caspase Cascade: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.

-

Engage Extrinsic Pathway: Some derivatives of DBM have been shown to modulate FAS receptors, suggesting an activation of the extrinsic apoptotic pathway, which directly activates caspase-8.

-

Induce Cell Cycle Arrest: DBM can cause deregulation of the cell cycle, leading to arrest at different phases (e.g., G0/G1 or S phase) depending on the cancer cell type, thereby inhibiting proliferation.[3][12]

Conclusion

This compound is a structurally intriguing molecule characterized by a predominant enol form stabilized by a strong intramolecular hydrogen bond. Its synthesis is readily achievable through standard organic chemistry reactions like the Claisen condensation. Beyond its industrial applications, DBM presents a promising scaffold for the development of novel therapeutic agents. Its ability to induce cell cycle arrest and apoptosis in cancer cells through multiple signaling pathways underscores its potential in oncology research and drug development. Further investigation into its structure-activity relationships and its in vivo efficacy will be crucial for translating its potential into clinical applications.

References

- 1. Dibenzoyl-methane Derivatives as a Potential and Exciting New Therapy for the Treatment of Childhood Bone Cancer | Anticancer Research [ar.iiarjournals.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Pharmacokinetics of Dietary Cancer Chemopreventive Compound this compound in the Rats and Impacts of Nanoemulsion and Genetic knockout of Nrf2 on its Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces cell cycle deregulation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues this compound, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. This compound derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of Apoptosis by Hydroxythis compound through Coordinative Modulation of Cyclin D3, Bcl-XL, and Bax, Release of Cytochrome c, and Sequential Activation of Caspases in Human Colorectal Carcinoma Cells [agris.fao.org]

- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Dibenzoylmethane: A Technical Guide to its Natural Occurrence, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoylmethane (DBM), a β-diketone structurally related to curcumin, is a naturally occurring phytochemical with significant potential in chemoprevention and therapy. Despite its promising bioactivity, detailed information regarding its natural abundance and standardized analytical protocols remains dispersed. This technical guide provides a consolidated overview of the known natural sources of this compound, outlines detailed experimental methodologies for its extraction and analysis, and explores its interaction with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources of this compound

This compound is not widely distributed in the plant kingdom and is typically found as a minor constituent in its known sources. The primary documented natural source of DBM is the root of the licorice plant, Glycyrrhiza glabra.[1][2] It is also found in commercial preparations of curcumin, derived from turmeric (Curcuma longa), though it is not a natural component of the turmeric rhizome itself but rather a related compound.[3]

Table 1: Natural and Commercial Sources of this compound

| Source | Plant Species | Part Used | Reported Abundance |

| Licorice | Glycyrrhiza glabra | Root | Minor Constituent[1][2] |

| Commercial Curcumin | Curcuma longa | Rhizome | Present as a related compound |

Experimental Protocols

Extraction of this compound from Glycyrrhiza glabra Root

The following protocol is a representative method for the extraction of this compound and other secondary metabolites from licorice root, based on established phytochemical procedures.

Objective: To extract a broad range of phytochemicals, including this compound, from dried licorice root.

Materials:

-

Dried and powdered root of Glycyrrhiza glabra

-

Dichloromethane (DCM), analytical grade

-

Methanol, analytical grade

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Nitrogen gas stream

Procedure:

-

Maceration: Weigh 50 g of finely powdered licorice root and transfer it to a suitable flask. Add 250 mL of dichloromethane (DCM) to the flask.

-

Extraction: Seal the flask and allow the mixture to macerate overnight at room temperature with occasional stirring.

-

Filtration: Vacuum filter the mixture through a Büchner funnel to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is fully removed.

-

Drying: Dry the resulting crude extract under a gentle stream of nitrogen gas to remove any residual solvent.

-

Storage: Store the dried crude extract in a sealed, airtight container at -20°C, protected from light, until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a crude plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50-90% B

-

25-30 min: 90% B (hold)

-

30-35 min: 90-10% B

-

35-40 min: 10% B (hold for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: this compound has a UV absorption maximum at approximately 340 nm. The DAD should be set to scan a range that includes this wavelength (e.g., 200-400 nm) to determine the optimal wavelength for quantification.

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the dried licorice root extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the linear regression from the calibration curve to calculate the concentration of this compound in the sample.

Validation Parameters (to be performed for method validation):

-

Linearity: Assess the linearity of the calibration curve over the desired concentration range.

-

Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.

-

Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Specificity: Ensure that the peak for this compound is well-resolved from other components in the extract and that there are no interfering peaks at the same retention time.

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways, which is of significant interest to drug development professionals. One of the well-documented interactions is with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. The Nrf2 pathway is a critical regulator of the cellular antioxidant response.

Caption: DBM-mediated activation of the Nrf2 signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound can inhibit the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes. This mechanism is a key area of investigation for the chemopreventive properties of this compound.

Conclusion

This compound, a minor constituent of licorice root, presents a compelling case for further investigation as a potential therapeutic agent. This guide provides a foundational understanding of its natural sources and offers detailed, adaptable protocols for its extraction and analysis. The elucidation of its interaction with the Nrf2 signaling pathway provides a mechanistic basis for its observed biological activities. It is anticipated that this technical guide will facilitate further research into the pharmacological applications of this compound and aid in the development of standardized analytical methods for its quantification in natural products and dietary supplements.

References

An In-depth Technical Guide to Dibenzoylmethane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoylmethane (DBM), systematically named 1,3-diphenylpropane-1,3-dione, is an aromatic β-diketone with the chemical formula (C₆H₅CO)₂CH₂.[1] While it is a minor constituent of the root extract of licorice (Glycyrrhiza glabra), its versatile chemical properties and biological activities have garnered significant interest in various scientific fields.[2][3] DBM is structurally related to curcumin, the active component of turmeric, and shares some of its biological effects, including anti-inflammatory, anticancer, and chemopreventive activities.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its relevance in drug development and other industrial applications.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[5][6] It is relatively stable under normal conditions but is incompatible with strong oxidizing agents.[3][7]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₅H₁₂O₂ | [1][8] |

| Molar Mass | 224.25 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder/solid | [1][5][6] |

| Melting Point | 75 - 80 °C (167 - 176 °F) | [1][5][6][7][8][9] |

| Boiling Point | 219 - 221 °C at 18 mmHg | [6][7][8][10] |

| Density | ~1.138 - 1.334 g/cm³ | [1][10] |

| Flash Point | 219 - 221 °C at 18mm Hg | [7][8] |

| Vapor Pressure | 0.01 Pa at 20 °C | [3][7] |

| pKa | 8.95 ± 0.10 (Predicted) | [7] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble | [4][5][7] |

| Aqueous Sodium Hydroxide | Soluble | [4][7][9] |

| Ethanol | Soluble/Moderately Soluble | [5][8][9] |

| Ether | Soluble | [4][7][9] |

| Chloroform | Soluble | [4][5][7][9] |

| Benzene | Good solubility | [5][8] |

| Ethyl Acetate | Soluble | [11] |

| Acetonitrile | Soluble | [11] |

| Methylbenzene (Toluene) | Soluble | [11] |

| Methanol | Slightly Soluble | [7] |

Chemical Structure and Tautomerism

A key feature of this compound is its existence in a tautomeric equilibrium between the keto and enol forms.[1] In solution, it predominantly exists as the enol tautomer, which is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring.[9][12] This equilibrium is solvent-dependent, with the enol form being more favored in nonpolar solvents.[12][13] The keto-enol tautomerism is crucial for its chemical reactivity, including its ability to chelate metals and its biological activity.[12]

Keto-enol tautomerism of this compound.

Spectral Data

-

UV-Vis Absorption : this compound is a potent UV absorber, a property leveraged in sunscreen formulations.[1][5] It strongly absorbs UV radiation around 290-400 nm.[5][14] The UV absorption spectra are influenced by substituents on the aromatic rings and the solvent.[15]

-

Infrared (IR) Spectroscopy : The IR spectrum of DBM shows characteristic peaks for its functional groups. The absence of a strong O-H stretching band indicates complete hydrogen bonding in the enol form.[16] Key absorptions are observed for the aromatic C-H bonds and the conjugated keto-enol system.[16][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is instrumental in studying the keto-enol tautomerism. The enol form typically shows a characteristic signal for the enolic proton and the vinyl proton, while the keto form shows a signal for the methylene protons.[12][15][19]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The most common method for synthesizing this compound is the Claisen condensation of an ester (e.g., ethyl benzoate or methyl benzoate) with a ketone (acetophenone) in the presence of a strong base.[1][20][21]

General workflow for the synthesis of this compound.

Methodology (Adapted from Organic Syntheses) [22]

-

Reaction Setup : In a dry 2-liter three-necked flask, place 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone. Fit the flask with a robust mechanical stirrer, a condenser for downward distillation, and an addition port.

-

Heating and Base Addition : Heat the flask in an oil bath maintained at 150–160 °C. Once the mixture is hot, add 44 g (0.65 mole) of sodium ethoxide in small portions over 20–30 minutes. The reaction mixture will become gelatinous and viscous.

-

Reaction Completion : Continue stirring after all the sodium ethoxide has been added until no more ethanol distills over (approximately 15–30 minutes).

-

Workup : Cool the reaction mixture to room temperature. Add 150 ml of water to dissolve the reaction mass. Transfer the mixture to a separatory funnel and add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water. Shake vigorously.

-

Extraction and Purification : Separate the layers. Wash the organic layer with successive 200-ml portions of 5% sodium bicarbonate solution until carbon dioxide evolution ceases, followed by a wash with 200 ml of water.

-

Isolation : Dry the organic layer with calcium chloride. Remove the ether (if used for extraction) and excess ethyl benzoate by distillation under reduced pressure. The remaining crude product can be further purified by recrystallization.

Applications and Relevance to Drug Development

This compound's unique chemical structure and biological activities make it a valuable compound for researchers, particularly in the field of drug development.

Industrial Applications

-

PVC Stabilizer : DBM is widely used as a co-stabilizer for polyvinyl chloride (PVC), where it improves thermal stability and prevents discoloration.[3][5]

-

UV Absorber : Due to its ability to absorb UV radiation, DBM and its derivatives are used as active ingredients in sunscreens and other skincare products to protect against sun damage.[1][5][8]

-

Photoinitiator : In the printing and coatings industry, DBM can act as a photoinitiator for UV-curable inks and coatings.[5]

Pharmacological Activities and Drug Development

DBM has been shown to exhibit a range of biological effects that are of interest for drug development:

-

Anticancer and Chemopreventive Effects : DBM has demonstrated anticancer properties by inducing cell cycle arrest and inhibiting cell proliferation in cancer models.[2][4] It can downregulate the expression of key cell cycle proteins like cyclin D1 and cyclin A.[4]

-

Anti-inflammatory Activity : DBM can suppress pro-inflammatory pathways, in part by preventing the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[4]

-

Cytoprotective and Antioxidant Effects : DBM can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[7] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1).[7] This activation helps protect cells from oxidative stress and reduces DNA adduct formation.[4][7]

DBM's role in the Nrf2-mediated cytoprotective pathway.

-

Coordination Chemistry : The β-diketone structure of DBM makes it an excellent chelating agent for various metal ions.[1][5] These metal complexes have applications in catalysis and are being investigated for their own biological activities, including antimicrobial and anticancer properties.[23][24]

Conclusion

This compound is a multifaceted compound with a rich chemistry and a promising profile of biological activities. Its physical properties, particularly its UV absorbance, have led to established industrial applications. For researchers in drug development, DBM's ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it an attractive lead compound for further investigation and derivatization. The straightforward synthesis and the potential for forming diverse metal complexes further enhance its utility as a versatile chemical tool in both materials science and medicinal chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H12O2 | CID 8433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 120-46-7 [chemicalbook.com]

- 4. This compound, 98% - LKT Labs [lktlabs.com]

- 5. This compound (DBM) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. greenchemindustries.com [greenchemindustries.com]

- 9. This compound [drugfuture.com]

- 10. This compound, CAS No. 120-46-7 - iChemical [ichemical.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Acetylacetone - Wikipedia [en.wikipedia.org]

- 14. CN112409150B - Preparation method of dibenzoyl methane - Google Patents [patents.google.com]

- 15. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound [webbook.nist.gov]

- 18. This compound(120-46-7) IR Spectrum [m.chemicalbook.com]

- 19. This compound(120-46-7) 1H NMR spectrum [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Synthesis and Responsive Properties of this compound Metallobiomaterials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Keto-enol Tautomerism of Dibenzoylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This equilibrium is a type of prototropic tautomerism, where the interconversion involves the movement of a proton and the shifting of bonding electrons. The keto and enol forms are true isomers that can be distinguished by spectroscopic methods.[1] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form. However, in β-dicarbonyl compounds like dibenzoylmethane, the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers.[1][3]

The Keto-Enol Equilibrium in this compound

This compound (1,3-diphenyl-1,3-propanedione) is a classic example of a β-diketone that exhibits significant keto-enol tautomerism. The presence of two phenyl groups influences the electronic properties and stability of both the keto and enol forms. The enol form is particularly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, and by conjugation of the double bond with the phenyl rings.[1][4]

References

Dibenzoylmethane: A Technical Guide to its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoylmethane (DBM), a β-diketone found as a minor constituent in licorice root (Glycyrrhiza glabra), is a structural analog of curcumin.[1][2][3] This natural phytochemical has garnered significant attention within the scientific community for its diverse and potent biological activities.[3][4][5] Extensive research has demonstrated its efficacy as an anticarcinogenic, anti-inflammatory, antioxidant, and neuroprotective agent.[1][3][6] DBM's therapeutic potential is attributed to its ability to modulate multiple cellular signaling pathways involved in the pathogenesis of various chronic diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[7][8][9] This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated significant antineoplastic properties across a wide range of cancer types, including prostate, mammary, colon, skin, and melanoma, in both in vitro and in vivo models.[3][10] Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of carcinogenic processes.

Mechanisms of Action

-

Induction of Apoptosis: DBM and its derivatives trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] In neuronal cells, DBM has been shown to regulate the expression of key apoptosis-related proteins, such as B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (BAX), and cleaved caspase-3.[1][11]

-

Cell Cycle Arrest: DBM can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[6][12] This is achieved by downregulating the expression of critical cell cycle regulators, including cyclin D1 and cyclin A.[6][12]

-

Inhibition of Pro-inflammatory Pathways: DBM suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation and cancer progression.[6][10][12] By inhibiting NF-κB, DBM downregulates the expression of various NF-κB-regulated gene products involved in inflammation, proliferation, and angiogenesis, such as COX-2 and cyclin D1.[10]

-

Induction of Detoxification Enzymes: DBM activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][9][12] Nrf2 is a master regulator of the antioxidant response, and its activation by DBM leads to the induction of Phase II detoxification enzymes, which help neutralize carcinogens and protect cells from DNA damage.[2][6][12] This mechanism is crucial for its chemopreventive effects, including the inhibition of DNA adduct formation.[2][6][12]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity | Result | Reference |

| 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP) | Murine B16F10 melanoma | Cytotoxicity | IC50: 6.25 µg/mL | [4] |

| DPBP | Murine B16F10 melanoma | Selectivity | Selectivity Index: 41.94 | [4] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of this compound on cancer cells.

1. Cell Culture:

- Culture cancer cells (e.g., B16F10 melanoma cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Trypsinize confluent cells and perform a cell count using a hemocytometer.

- Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

- Incubate the plate for 24 hours to allow for cell attachment.

3. DBM Treatment:

- Prepare a stock solution of DBM in dimethyl sulfoxide (DMSO).

- Create a series of dilutions of DBM in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

- Remove the old medium from the wells and add 100 µL of the DBM-containing medium or control medium (with DMSO) to the respective wells.

- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

- Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Data Acquisition:

- Measure the absorbance of each well at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the control group (untreated or vehicle-treated cells).

- Plot the cell viability against the DBM concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

Visualization: Anticancer Signaling Pathway of DBM

Caption: DBM's anticancer mechanism involves apoptosis induction, cell cycle arrest, and NF-κB inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to many diseases. DBM exhibits potent anti-inflammatory effects by targeting key mediators and signaling pathways in the inflammatory response.

Mechanisms of Action

-

Suppression of Pro-inflammatory Enzymes and Cytokines: DBM effectively downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that produce inflammatory mediators.[1][11] It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][11]

-

Modulation of NF-κB and Nrf2 Pathways: The anti-inflammatory action of DBM is largely attributed to its dual ability to inhibit the pro-inflammatory NF-κB pathway while simultaneously activating the anti-inflammatory and antioxidant Nrf2/Heme Oxygenase-1 (HO-1) signaling cascade.[1][11] This dual regulation helps to resolve inflammation and protect cells from oxidative damage.

Quantitative Data: Anti-inflammatory Effects in BV2 Microglia

| Treatment (in ACM) | Parameter | Result (Compared to ACM Group) | Reference |

| DBM (12.5 µM) | NO Levels | 15% decrease | [1] |

| DBM (25 µM) | NO Levels | 23% decrease | [1] |

| DBM (50 µM) | NO Levels | 35% decrease | [1] |

| DBM (25 µM) | ROS Generation | 23% decrease | [1] |

| DBM (50 µM) | ROS Generation | 48% decrease | [1] |

| DBM (12.5 µM) | IL-1β Release | 29% decrease | [1] |

| DBM (25 µM) | IL-1β Release | 40% decrease | [1] |

| DBM (50 µM) | IL-1β Release | 50% decrease | [1] |

| DBM (25 µM) | Nrf2 Protein Expression | ~1.8-fold increase | [1] |

| DBM (50 µM) | Nrf2 Protein Expression | ~2.3-fold increase | [1] |

| DBM (25 µM) | HO-1 Protein Expression | ~26% increase | [1] |

| DBM (50 µM) | HO-1 Protein Expression | ~71% increase | [1] |

ACM: Adipocyte-Conditioned Medium

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

1. Cell Culture and Seeding:

- Culture RAW 264.7 macrophages as described previously.

- Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

2. Treatment:

- Pre-treat the cells with various concentrations of DBM for 1-2 hours.

- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control wells (no DBM, no LPS), LPS-only wells, and DBM-only wells.

3. Griess Reagent Preparation:

- Prepare Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

- Prepare Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

- The Griess Reagent is a 1:1 mixture of Reagent A and Reagent B (prepare fresh before use).

4. Assay Procedure:

- After the 24-hour incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

- Add 50 µL of the Griess Reagent to each supernatant sample.

- Incubate the plate at room temperature for 10-15 minutes, protected from light.

5. Data Acquisition:

- Measure the absorbance at 540 nm using a microplate reader.

- Generate a standard curve using known concentrations of sodium nitrite.

- Calculate the nitrite concentration in each sample from the standard curve and express the results as a percentage of the LPS-only control.

Visualization: Anti-inflammatory Signaling Pathway of DBM

Caption: DBM combats inflammation by inhibiting NF-κB and activating the protective Nrf2/HO-1 pathway.

Antioxidant and Neuroprotective Activities

Oxidative stress and endoplasmic reticulum (ER) stress are implicated in numerous neurodegenerative diseases, including Parkinson's disease.[13][14][15] DBM and its derivatives exhibit significant antioxidant and neuroprotective properties by mitigating these cellular stresses.

Mechanisms of Action

-

ROS Scavenging and Prevention: A key mechanism is the prevention of reactive oxygen species (ROS) production.[13][15] The derivative 2,2′-dimethoxythis compound was shown to prevent ROS generation in neuronal cells exposed to oxidants like hydrogen peroxide and 6-hydroxydopamine (6-OHDA).[13][15]

-

Protection Against Cellular Stress: DBM protects dopaminergic neurons against both oxidative stress and ER stress.[13][14][15] This includes preventing ROS-induced damage to the ER and mitochondria.[13]

-

Iron Chelation: DBM possesses iron-chelating activity, which is a significant antioxidant mechanism, as excess iron can catalyze the formation of highly reactive hydroxyl radicals.[13]

-

Activation of Antioxidant Pathways: Similar to its anti-inflammatory action, DBM's antioxidant effects are mediated by the activation of the Nrf2 pathway, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[1][9]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is commonly used to evaluate the free radical scavenging capacity of a compound.[16][17]

1. Reagent Preparation:

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

- Prepare various concentrations of DBM in methanol.

- Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

2. Assay Procedure:

- In a 96-well plate or test tubes, add a fixed volume of the DBM solution (or control/standard).

- Add a fixed volume of the DPPH solution to each well/tube and mix thoroughly.

- Incubate the mixture in the dark at room temperature for 30 minutes.

3. Data Acquisition:

- Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

- Calculate the percentage of radical scavenging activity using the following formula:

- % Scavenging = [(A_control - A_sample) / A_control] * 100

- Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the DBM sample.

- The results can be expressed as an IC50 value, representing the concentration of DBM required to scavenge 50% of the DPPH radicals.

Visualization: Neuroprotective Workflow

Caption: Experimental workflow to evaluate the neuroprotective effects of this compound against cellular stress.

Metabolic Regulation

Beyond its anticancer and anti-inflammatory roles, DBM also exerts beneficial metabolic effects, particularly in the context of obesity and diabetes.[7][8]

Mechanisms of Action

-

AMPK-Mediated Glucose Uptake: In skeletal muscle cells, DBM stimulates glucose uptake by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8] This activation leads to the increased translocation of glucose transporter type 4 (GLUT4) to the plasma membrane.[8]

-

Inhibition of Adipogenesis: DBM suppresses the differentiation of pre-adipocytes into mature fat cells (adipogenesis).[8] It achieves this by decreasing the expression of key adipogenic genes, such as fatty acid synthase (FAS), in an AMPK-dependent manner.[8]

-

In Vivo Effects: In animal models, DBM administration has been shown to prevent high-fat diet-induced weight gain and fat accumulation in the liver and abdomen.[8]

Experimental Protocol: Glucose Uptake Assay (2-NBDG)

This protocol uses a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in muscle cells (e.g., L6 myotubes).

1. Cell Culture and Differentiation:

- Culture L6 myoblasts and differentiate them into myotubes by switching to a low-serum medium for 4-6 days.

2. Glucose Starvation:

- Wash the differentiated myotubes with Krebs-Ringer-HEPES (KRH) buffer.

- Incubate the cells in KRH buffer for 2 hours at 37°C to starve them of glucose.

3. DBM Treatment:

- Treat the cells with various concentrations of DBM (or a positive control like insulin) in KRH buffer for a specified time (e.g., 30-60 minutes).

4. 2-NBDG Incubation:

- Add 2-NBDG to each well to a final concentration of 50-100 µM.

- Incubate for 30 minutes at 37°C.

5. Measurement:

- Stop the uptake by washing the cells three times with ice-cold KRH buffer.

- Lyse the cells with a suitable lysis buffer.

- Measure the fluorescence of the cell lysate using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).

- Normalize the fluorescence values to the total protein content in each well.

Visualization: DBM's Role in Metabolic Regulation

Caption: DBM regulates metabolism by activating AMPK, which boosts glucose uptake in muscle and inhibits fat cell formation.

Conclusion

This compound is a multifaceted natural compound with a remarkable range of biological activities. Its ability to concurrently modulate key cellular pathways—including those governing inflammation (NF-κB), oxidative stress (Nrf2), cell cycle progression, apoptosis, and metabolism (AMPK)—positions it as a highly promising candidate for the development of novel chemopreventive and therapeutic agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further elucidate the mechanisms of DBM and translate its potential into clinical applications for cancer, neurodegenerative diseases, and metabolic disorders.

References

- 1. This compound ameliorates adiposity-mediated neuroinflammatory response and inflammation-mediated neuronal cell death in mouse microglia and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Dietary Cancer Chemopreventive Compound this compound in the Rats and Impacts of Nanoemulsion and Genetic knockout of Nrf2 on its Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Biological Activities and Mechanisms_Chemicalbook [chemicalbook.com]

- 4. This compound derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 98% - LKT Labs [lktlabs.com]

- 7. This compound ameliorates lipid-induced inflammation and oxidative injury in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exerts metabolic activity through regulation of AMP-activated protein kinase (AMPK)-mediated glucose uptake and adipogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues this compound, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ameliorates adiposity-mediated neuroinflammatory response and inflammation-mediated neuronal cell death in mouse microglia and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 15. A this compound derivative protects dopaminergic neurons against both oxidative stress and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

An In-depth Technical Guide to Dibenzoylmethane Derivatives and Analogues in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoylmethane (DBM), a natural β-diketone found in licorice, and its synthetic derivatives have emerged as a promising class of compounds in cancer research. Possessing a core 1,3-diphenylpropane-1,3-dione structure, these molecules exhibit a wide range of biological activities, with a predominant focus on their anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of DBM derivatives. It is designed to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, a summary of quantitative biological data, and a visual representation of the key signaling pathways involved in their anticancer effects. The information presented herein is intended to facilitate further investigation into this interesting class of molecules and accelerate their potential translation into clinical applications.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products and their synthetic analogues have historically been a rich source of anticancer drugs. This compound (DBM), a minor constituent of the spice turmeric and the root extract of licorice (Glycyrrhiza glabra), has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer activities.

The core structure of DBM, a 1,3-diketone, allows for a variety of chemical modifications, leading to the synthesis of a vast library of derivatives and analogues with enhanced biological activities and improved pharmacokinetic profiles. These modifications often involve the introduction of various substituents on the phenyl rings or at the C-2 position of the propane-1,3-dione backbone. This guide will delve into the technical aspects of DBM derivatives, focusing on their synthesis, in vitro and in vivo anticancer activities, and the molecular mechanisms that underpin their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through a Claisen condensation reaction. This involves the base-catalyzed condensation of an acetophenone with an ester. Variations of this method allow for the introduction of a wide array of substituents on the aromatic rings.

General Synthesis of this compound

A common method for the preparation of the parent this compound involves the reaction of acetophenone with ethyl benzoate in the presence of a strong base such as sodium ethoxide or sodium amide.[1][2]

Synthesis of Substituted this compound Derivatives

The synthesis of substituted DBM derivatives can be achieved by using appropriately substituted acetophenones and/or benzoyl chlorides. For instance, the synthesis of 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP) involves the benzylation of the parent DBM.

Biological Activities of this compound Derivatives

DBM derivatives have been extensively studied for their anticancer properties against a wide range of human cancer cell lines. Their primary mechanism of action involves the induction of apoptosis and cell cycle arrest.

In Vitro Anticancer Activity

The cytotoxic effects of DBM derivatives are typically evaluated using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Selected this compound Derivatives against Various Cancer Cell Lines

| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP) | B16F10 (Murine Melanoma) | 6.25 µg/mL | [3] |

| 2 | 2',4'-Dihydroxy-benzoyl-methane | HepG2 (Liver Cancer) | 4-10 | [4] |

| 3 | 2',4'-Dihydroxy-benzoyl-methane | HCT116 (Colon Cancer) | 4-10 | [4] |

| 4 | 2',4'-Dihydroxy-benzoyl-methane | A549 (Lung Cancer) | 4-10 | [4] |

| 5 | 2',4'-Dihydroxy-benzoyl-methane | Saos2 (Bone Cancer) | 4-10 | [4] |

| 6 | 2',4'-dihydroxy-3''-methoxy-benzoyl-methane | HepG2 (Liver Cancer) | 4-10 | [4] |

| 7 | 2',4'-dihydroxy-3''-methoxy-benzoyl-methane | HCT116 (Colon Cancer) | 4-10 | [4] |

| 8 | 2',4'-dihydroxy-3''-methoxy-benzoyl-methane | A549 (Lung Cancer) | 4-10 | [4] |

| 9 | 2',4'-dihydroxy-3''-methoxy-benzoyl-methane | Saos2 (Bone Cancer) | 4-10 | [4] |

| 10 | 2'-hydroxyl-4'amino-benzoyl-methane | HepG2 (Liver Cancer) | ~20 | [4] |

| 11 | 2'-hydroxyl-4'amino-benzoyl-methane | HCT116 (Colon Cancer) | ~20 | [4] |

| 12 | 2'-hydroxyl-4'amino-benzoyl-methane | A549 (Lung Cancer) | ~20 | [4] |

| 13 | 2'-hydroxyl-4'amino-benzoyl-methane | Saos2 (Bone Cancer) | <20 | [4] |

| 14 | 2',4'-dihydroxy-4''-methoxy-benzoyl-methane | HepG2 (Liver Cancer) | ~4 | [4] |

| 15 | 2',4'-dihydroxy-4''-methoxy-benzoyl-methane | HCT116 (Colon Cancer) | ~4 | [4] |

| 16 | 2',4'-dihydroxy-4''-methoxy-benzoyl-methane | A549 (Lung Cancer) | ~4 | [4] |

| 17 | 2',4'-dihydroxy-4''-methoxy-benzoyl-methane | Saos2 (Bone Cancer) | ~4 | [4] |

| 18 | 1-(2',4'-dihydroxyphenyl)-3-phenylpropane-1,3-dithion | HepG2 (Liver Cancer) | 33.43 | [4] |

| 19 | 1-(2',4'-dihydroxyphenyl)-3-phenylpropane-1,3-dithion | HCT116 (Colon Cancer) | 13.17 | [4] |

| 20 | 1-(2',4'-dihydroxyphenyl)-3-phenylpropane-1,3-dithion | A549 (Lung Cancer) | 43.54 | [4] |

| 21 | 1-(2',4'-dihydroxyphenyl)-3-phenylpropane-1,3-dithion | Saos2 (Bone Cancer) | 4.33 | [4] |

In Vivo Antitumor Activity

Several DBM derivatives have demonstrated significant antitumor activity in preclinical animal models. For example, transdermal and topical formulations of 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP) have been shown to reduce tumor volume in a murine model of melanoma.[3] These in vivo studies are crucial for evaluating the therapeutic potential and toxicity of these compounds before they can be considered for clinical trials.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are mediated through multiple mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation through cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. DBM derivatives have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[3]

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of initiator caspase-8. Active caspase-8 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5][6]

The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial dysfunction. This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3.[7][8] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of the intrinsic pathway.[9]

Caption: DBM derivatives induce apoptosis via both extrinsic and intrinsic pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, DBM derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at various phases, most commonly at the G2/M phase. This prevents the cells from dividing and ultimately leads to cell death.

Caption: A typical workflow for analyzing DBM-induced cell cycle arrest.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.

Synthesis of 1,3-diphenyl-1,3-propanedione (this compound)

Materials:

-

Acetophenone

-

Ethyl benzoate

-

Sodium amide (NaNH2) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl)

-

Chloroform or other suitable organic solvent

-

Standard laboratory glassware and equipment

Procedure (using Sodium Amide): [1]

-

To a suspension of sodium amide in anhydrous THF, add a solution of acetophenone in THF dropwise at room temperature with stirring.

-

Continue stirring for 10 minutes.

-

Add ethyl benzoate to the reaction mixture. A gelatinous precipitate will form over 24 hours.

-

Neutralize the reaction mixture by adding it to an aqueous solution of HCl.

-

Extract the product with chloroform.

-

Evaporate the organic solvent using a rotary evaporator.

-

The crude product can be purified by precipitating its copper salt, followed by decomposition of the complex with HCl to yield the pure 1,3-diphenyl-1,3-propanedione.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure: [10]

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of the DBM derivative and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

DBM derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

Seed cells in 6-well plates and treat with the DBM derivative at its IC50 concentration for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

DBM derivative

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

Seed cells in 6-well plates and treat with the DBM derivative at its IC50 concentration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

Treat cells with the DBM derivative, harvest, and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-